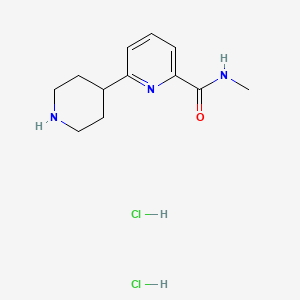

N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride

Übersicht

Beschreibung

N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N3O and its molecular weight is 292.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and interactions with neurotransmitter systems. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₉Cl₂N₃O and a molecular weight of approximately 292.21 g/mol. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous solutions, which is advantageous for biological assays and therapeutic applications.

Biological Activity

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. This inhibition suggests potential applications in metabolic disorders.

Neurotransmitter Interaction

The structural characteristics of the compound imply possible interactions with neurotransmitter systems, which may contribute to its pharmacological properties. Such interactions could be pivotal in developing treatments for neurological conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Comparative analysis with related compounds reveals insights into how structural modifications can influence biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methylpicolinamide | Contains a methyl group on the picolinamide | Lacks the piperidine moiety |

| N-(trans-4-Aminocyclohexyl)picolinamide | Substituted with an aminocyclohexane group | Different ring structure affecting activity |

| 6-(1-(4-Cyanophenyl)piperidin-4-yl)picolinamide | Contains a cyanophenyl substituent | Potentially different pharmacological effects |

These comparisons highlight how variations in structure can lead to differences in biological activity, guiding future research directions to enhance therapeutic efficacy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing context for understanding this compound's potential:

- Inhibition Studies : A study on pyrimidine derivatives demonstrated that modifications at specific positions significantly increased inhibitory potency against NAPE-PLD, suggesting that similar strategies could be applied to optimize this compound .

- Pharmacological Evaluation : Research on metabotropic glutamate receptor modulators highlighted the importance of structural features in determining receptor affinity and activity. This underscores the need for detailed SAR analyses when evaluating new compounds like this compound .

- Therapeutic Potential : The compound's ability to modulate biological pathways through enzyme inhibition positions it as a candidate for further development in therapeutic areas related to metabolic and neurological disorders .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride is recognized for its potential as a candidate in drug development due to its structural features that allow interaction with various biological targets. Piperidine derivatives, including this compound, are crucial in designing drugs for multiple therapeutic areas:

- Anticancer Agents : The compound may serve as a scaffold for developing anticancer drugs due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

- Neurological Disorders : Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety disorders.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. This inhibition could have implications for:

- Weight Management : By modulating lipid metabolism, the compound may aid in weight loss strategies.

- Neuropharmacology : Inhibition of NAPE-PLD can influence levels of bioactive lipids like anandamide, which are significant in pain and mood regulation .

Case Study 1: NAPE-PLD Inhibition

A study demonstrated that compounds similar to this compound effectively reduced levels of N-acylethanolamines (NAEs) in the brains of mice. This reduction correlated with changes in emotional behavior, suggesting that such compounds could be useful in treating mood disorders through modulation of lipid signaling pathways .

Case Study 2: Structure–Activity Relationship (SAR) Studies

Research focusing on SAR has identified modifications to the piperidine ring that enhance the potency of related compounds as NAPE-PLD inhibitors. For instance, substituting certain groups on the piperidine structure has shown to increase inhibitory activity significantly, indicating that structural variations can lead to improved pharmacological profiles .

Analyse Chemischer Reaktionen

Piperidine Ring Functionalization

The piperidine moiety undergoes electrophilic and nucleophilic substitutions under controlled conditions. Key reactions include:

These transformations demonstrate the piperidine ring’s versatility in generating structurally diverse analogs for pharmacological studies .

Picolinamide Core Modifications

The picolinamide group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Chlorination and Displacement

-

Chlorination : Treatment with PCl₃ at 90°C selectively replaces hydroxyl groups with chlorine atoms (58% yield) .

-

Amine Displacement : Reaction with primary/secondary amines (e.g., morpholine) in THF at 80°C replaces chlorine with amine groups (70–85% yields) .

Suzuki Cross-Coupling

These reactions enable precise functionalization of the picolinamide scaffold for structure-activity relationship (SAR) studies .

Salt Formation and Stability

As a dihydrochloride salt, the compound exhibits pH-dependent stability:

-

Protonation Sites : The piperidine nitrogen (pKa ≈ 10.2) and pyridine nitrogen (pKa ≈ 3.8) govern solubility in aqueous buffers .

-

Degradation : Under alkaline conditions (pH > 10), dehydrochlorination occurs, forming a free base precipitate (t₁/₂ = 4 h at 25°C) .

Reductive Amination and Hydrogenation

The secondary amine in the piperidine ring facilitates reductive transformations:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone intermediate | NaBH₃CN, MeOH, 0°C | N-Methyl-piperidine derivative | 88% | |

| Olefin precursor | H₂ (1 atm), Pd/C, EtOH, 25°C | Saturated piperidine analog | 92% |

Enzymatic Interactions

While not a direct chemical reaction, the compound inhibits NAPE-PLD via competitive binding (IC₅₀ = 1.2 μM) . Molecular docking studies suggest hydrogen bonding between the picolinamide carbonyl and enzyme active-site residues (e.g., Tyr325, Asp318) .

Eigenschaften

IUPAC Name |

N-methyl-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-4-2-3-10(15-11)9-5-7-14-8-6-9;;/h2-4,9,14H,5-8H2,1H3,(H,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGGMVYLHPCMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.